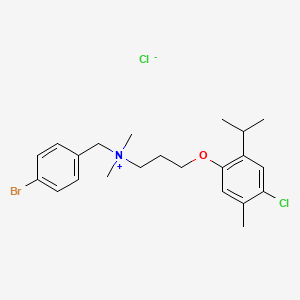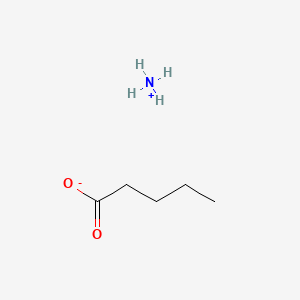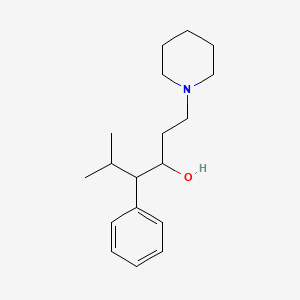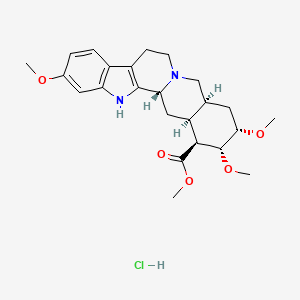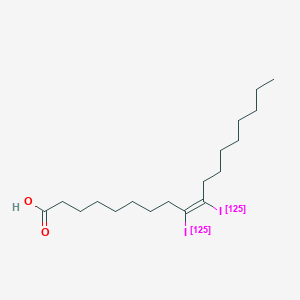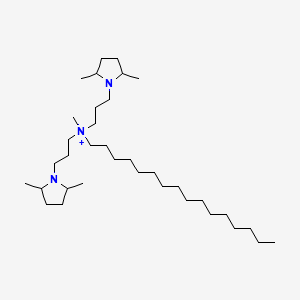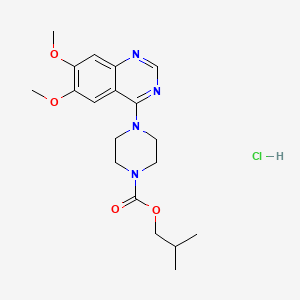
Piroxicam olamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piroxicam olamine: is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat symptoms of osteoarthritis and rheumatoid arthritis. It is the monoethanolamine salt of piroxicam, which enhances its solubility and skin permeability . This compound is known for its anti-inflammatory, analgesic, and antipyretic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piroxicam olamine can be synthesized through various methods. One common method involves the reaction of piroxicam with monoethanolamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where piroxicam and monoethanolamine are combined under controlled temperature and pressure conditions. The mixture is then subjected to purification processes such as filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Piroxicam olamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the pyridyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Hydroxylated piroxicam derivatives.
Reduction: Amine derivatives of piroxicam.
Substitution: Various substituted piroxicam derivatives.
Scientific Research Applications
Piroxicam olamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of NSAIDs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.
Industry: Employed in the formulation of topical gels and creams for its enhanced skin permeability.
Mechanism of Action
Piroxicam olamine exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, disrupting the inflammatory pathway .
Comparison with Similar Compounds
Meloxicam: Another NSAID with similar anti-inflammatory properties.
Naproxen: Commonly used NSAID for pain relief and inflammation.
Uniqueness: Piroxicam olamine is unique due to its enhanced solubility and skin permeability compared to other NSAIDs. This makes it particularly effective in topical formulations for treating localized inflammation and pain .
Properties
CAS No. |
85056-47-9 |
|---|---|
Molecular Formula |
C17H20N4O5S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-aminoethanol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O4S.C2H7NO/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22;3-1-2-4/h2-9,19H,1H3,(H,16,17,20);4H,1-3H2 |
InChI Key |
FVTSYHPRVGNAQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



